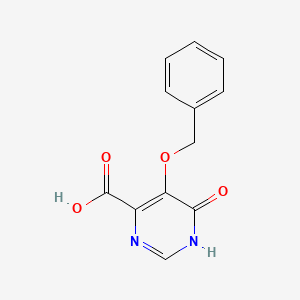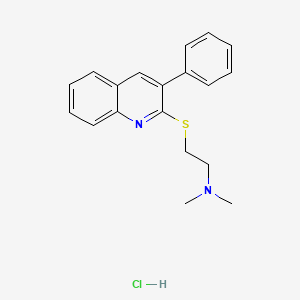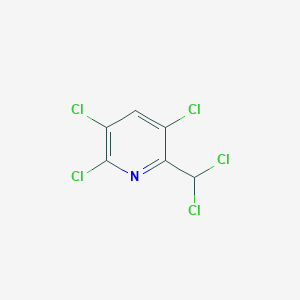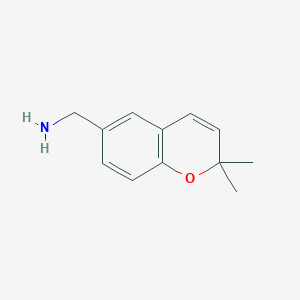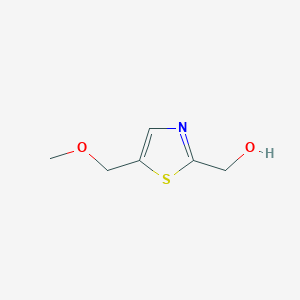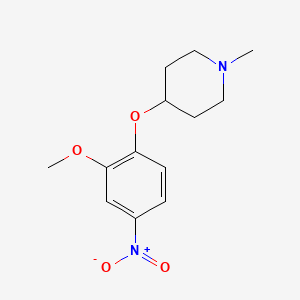![molecular formula C7H3Cl2NO3 B8605442 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system This compound is notable for its chlorine substitutions at the 4 and 6 positions and a hydroxyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine-furan system.
Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4,6-dichloro-1-oxofuro[3,4-c]pyridin-3(1H)-one.
Reduction: Formation of 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar chlorine substitutions but a different ring system.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Features a pyrazolo-pyrimidine ring system with chlorine substitutions.
Uniqueness
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H3Cl2NO3 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
4,6-dichloro-1-hydroxy-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,6,11H |
Clé InChI |
HNHGZSIIHLNHJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(OC(=O)C2=C(N=C1Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)
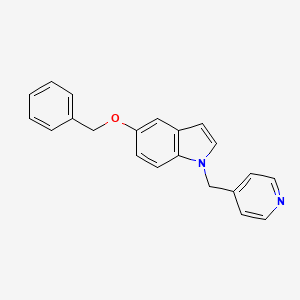
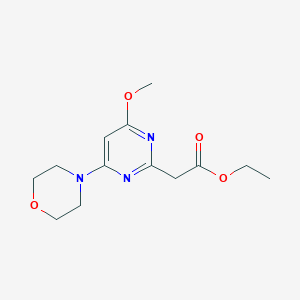
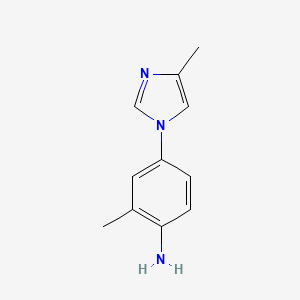

![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
